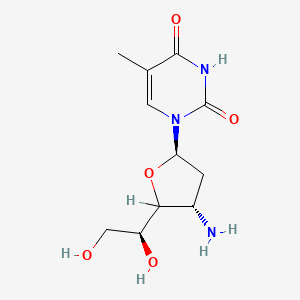
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine typically involves multiple steps, starting from readily available sugar derivatives. The synthetic route often includes the protection of hydroxyl groups, selective amination, and glycosylation reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study nucleic acid interactions and enzyme mechanisms.
Medicine: The compound is investigated for its potential antiviral and anticancer properties, particularly in inhibiting the replication of certain viruses and the proliferation of cancer cells.
Industry: It is used in the development of diagnostic assays and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular pathways affected by this compound include those related to nucleotide metabolism and DNA repair .
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine can be compared to other nucleoside analogs such as:
- 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)uracil
- 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)-5-methyluracil
- 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)-5-fluorouracil
These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their biological activity and therapeutic potential .
Eigenschaften
CAS-Nummer |
133488-39-8 |
|---|---|
Molekularformel |
C11H17N3O5 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
1-[(2R,4S)-4-amino-5-[(1S)-1,2-dihydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(11(18)13-10(5)17)8-2-6(12)9(19-8)7(16)4-15/h3,6-9,15-16H,2,4,12H2,1H3,(H,13,17,18)/t6-,7-,8+,9?/m0/s1 |
InChI-Schlüssel |
JQTHJBSNTDLZGU-VTBDLZGYSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)[C@H](CO)O)N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(CO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


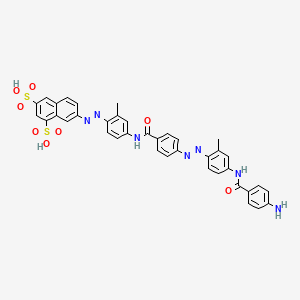
![2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]](/img/structure/B12784786.png)
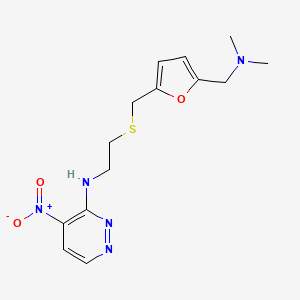
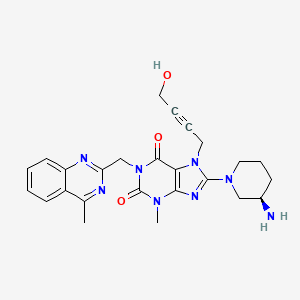
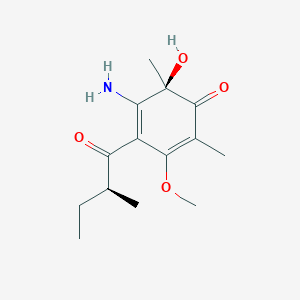

![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
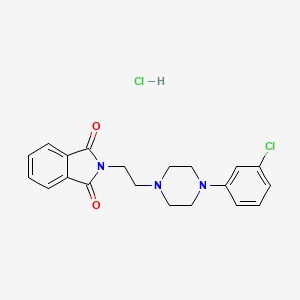
![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
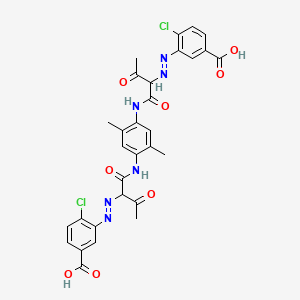
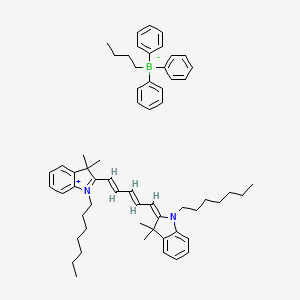

![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)

